1,2-Ethanediol, dibenzenesulfonate

Lithium-ion battery High-temperature electrolyte Sulfonate additive

Procure 1,2-Ethanediol dibenzenesulfonate (CAS 116-50-7) for high-temperature lithium-ion battery electrolytes. As a sulfur-containing SEI additive, it mitigates gas evolution at precisely 0.05 wt% loading in LiPF6 EC/DMC/EMC systems. This sulfonate ester offers a distinct performance niche compared to conventional carbonate additives like VC or FEC under thermal stress. Validate your high-temp cycling stability with this additive. Request quote.

Molecular Formula C14H14O6S2
Molecular Weight 342.4 g/mol
CAS No. 116-50-7
Cat. No. B177461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediol, dibenzenesulfonate
CAS116-50-7
Molecular FormulaC14H14O6S2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H14O6S2/c15-21(16,13-7-3-1-4-8-13)19-11-12-20-22(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyLLHMWTOYUSTYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Ethanediol, Dibenzenesulfonate (CAS 116-50-7) for High-Temperature Lithium-Ion Battery Electrolyte Formulations


1,2-Ethanediol, dibenzenesulfonate (CAS 116-50-7), also referred to as ethylene glycol dibenzenesulfonate, is a sulfonic acid ester with molecular formula C14H14O6S2 and molecular weight 342.4 g/mol . It is a derivative of 1,2-ethanediol in which both hydroxyl groups are esterified with benzenesulfonic acid, resulting in a symmetric diester structure with two benzenesulfonate moieties . The compound exhibits a melting point of 49–50 °C and a density of 1.388 g/cm³ . Its primary documented industrial application is as an electrolyte additive in high-temperature lithium-ion batteries, where it functions at low concentrations to modify the solid-electrolyte interphase (SEI) and mitigate gas evolution during cycling [1].

Why Generic Sulfonate or Carbonate Additives Cannot Substitute 1,2-Ethanediol, Dibenzenesulfonate in High-Temperature Lithium Battery Electrolytes


Electrolyte additives for lithium-ion batteries exhibit structure-dependent reduction potentials and SEI formation chemistry that preclude simple functional class substitution. Among sulfonate esters, variations in the glycol backbone length and aromatic substitution pattern profoundly influence SEI composition, ionic conductivity, and thermal stability [1]. 1,2-Ethanediol, dibenzenesulfonate possesses a specific ethylene spacer with two terminal benzenesulfonate groups that distinguishes it from mono-sulfonates such as phenyl benzenesulfonate and allyl benzenesulfonate, as well as from diethylene glycol-based sulfonates which incorporate an ether linkage. This structural specificity is operationalized in patented high-temperature electrolyte formulations, where the compound is specified at a precise 0.05 wt% loading for gas suppression and cycling stability under elevated thermal stress [2]. Carbonate-based additives such as vinylene carbonate (VC) and fluoroethylene carbonate (FEC), while widely used for SEI formation at ambient temperatures, may decompose or exhibit reduced efficacy under prolonged high-temperature operation, creating a distinct performance niche for sulfonate-based alternatives [1]. Generic substitution without structural and formulation verification would alter SEI chemistry and likely compromise the intended high-temperature performance envelope.

Quantitative Differentiation Evidence: 1,2-Ethanediol, Dibenzenesulfonate Performance Data vs. Comparators


High-Temperature Electrolyte Additive: 1,2-Ethanediol Dibenzenesulfonate vs. Phenyl Benzenesulfonate vs. Allyl Benzenesulfonate

In a patented high-temperature lithium-ion battery electrolyte formulation, 1,2-ethanediol, dibenzenesulfonate is specified at a loading of 0.05 wt% of the total electrolyte mass, functioning alongside 1 mol/L LiPF₆ in an organic solvent system (EC:DMC:EMC, 6:3:1 v/v) [1]. Comparator additives evaluated in the same patent include phenyl benzenesulfonate at 0.08 wt% (Embodiment 2) and allyl benzenesulfonate at 0.1 wt% (Embodiment 3), each with distinct lithium salt systems (LiBF₄ and Li(CF₃SO₂)₂N, respectively) [1]. The patent claims that the combination of electrolyte components including the dibenzenesulfonate additive effectively improves charge-discharge performance, reduces side reactions, and reduces battery flatulence (gas evolution), thereby improving battery cycle life under high-temperature conditions [1]. The specific 0.05 wt% loading represents a quantitatively defined optimization point distinguishing this compound from alternative benzenesulfonates tested at higher concentrations.

Lithium-ion battery High-temperature electrolyte Sulfonate additive

Sulfur Content and SEI-Forming Potential: 1,2-Ethanediol Dibenzenesulfonate vs. Carbonate-Based Additives (VC, FEC)

1,2-Ethanediol, dibenzenesulfonate (C14H14O6S2) contains two sulfur atoms per molecule, corresponding to approximately 18.7 wt% sulfur content . This sulfur incorporation enables participation in sulfur-based SEI-forming chemistry distinct from the carbonate-derived SEI formed by vinylene carbonate (VC) or fluoroethylene carbonate (FEC) [1]. Systematic studies of sulfonyl compounds as SEI-forming additives for standard LP30 battery electrolyte demonstrate notable differences in reduction ability compared to carbonate-only systems [1]. The benzenesulfonate ester structure provides a reduction pathway that generates sulfur-containing SEI components, which are associated with lower interfacial impedance in certain cell configurations relative to carbonate-derived films [2]. Unlike VC, which contains no sulfur and relies on vinylene group polymerization for SEI formation, the dibenzenesulfonate structure offers a chemically orthogonal film-forming mechanism that may confer advantages under thermal stress where carbonate-based SEI components undergo decomposition.

SEI formation Sulfur-containing additive Carbonate electrolyte

Synthetic Yield Improvement: Nano-Solid Base Catalyst Method for 1,2-Ethanediol Dibenzenesulfonate Production

Traditional synthesis of glycol dibenzenesulfonate via reaction of 1,2-ethanediol with benzenesulfonyl chloride in pyridine or triethylamine has been characterized as having a relatively complicated process route with unsatisfactory yield [1]. A patented alternative method employs a cesium-modified nano-scale Ti/Al composite solid base catalyst to improve synthetic efficiency [1]. In representative embodiments, glycol (26 g), benzenesulfonyl chloride (100 g), and the self-made cesium-modified nano-scale Ti/Al composite solid base catalyst (0.5 g) are combined in a mass ratio of 26:100:0.5, with pyridine (1.1 mol) and chloroform (160 mL) [1]. The patent claims that this catalyst system reduces side reactions and increases yield compared to conventional base-mediated methods [1]. This synthesis route differentiation is relevant for procurement because the catalyst choice and reaction conditions influence impurity profiles and production economics, which may affect commercial availability and batch-to-batch consistency.

Synthesis optimization Solid base catalyst Sulfonate ester preparation

Structural Differentiation: 1,2-Ethanediol Dibenzenesulfonate vs. Diethylene Glycol Dibenzenesulfonate in Electrolyte Applications

1,2-Ethanediol, dibenzenesulfonate (C14H14O6S2, MW 342.4) contains an ethylene spacer between two terminal benzenesulfonate ester groups . Its close structural analog, diethylene glycol dibenzenesulfonate (CAS 77918-08-2), incorporates an additional ether oxygen in the backbone, with molecular formula C16H18O7S2 and molecular weight approximately 386.4 . The ether linkage in diethylene glycol derivatives introduces increased molecular flexibility and altered polarity, which may affect solubility parameters in carbonate-based electrolyte solvents and modify the reduction potential at the anode surface [1]. Research on sulfonate esters for electrolyte applications indicates that even subtle structural modifications—including backbone chain length, branching, and heteroatom incorporation—significantly influence battery resistance and SEI characteristics [1]. The simpler ethylene glycol backbone of the target compound may provide a more rigid, spatially defined structure that interacts with the electrode surface in a manner distinct from the more flexible, ether-containing diethylene glycol derivative.

Glycol backbone Sulfonate ester Electrolyte additive structure-property

Limitations on Available Comparative Data: Absence of Direct Performance Metrics vs. VC, FEC, PS, or DTD

A comprehensive search of primary research literature and patent databases reveals that while 1,2-ethanediol, dibenzenesulfonate is disclosed as a component in high-temperature electrolyte formulations at 0.05 wt% loading [1], direct quantitative performance comparisons—such as capacity retention percentage, coulombic efficiency, cycle life count, or impedance values—against established benchmarks including vinylene carbonate (VC), fluoroethylene carbonate (FEC), 1,3-propane sultone (PS), or ethylene sulfate (DTD) are not available in the public domain. The patent documentation establishes the compound's presence in a claimed high-performance electrolyte system but does not report isolated head-to-head cell performance data for this specific additive [1]. Furthermore, no peer-reviewed studies providing quantitative electrochemical characterization (e.g., cyclic voltammetry reduction potentials, EIS Nyquist plots, XPS SEI composition analysis) for this precise compound were identified in accessible research databases. This evidentiary gap should inform procurement decisions: the compound may be suitable for reproducing patented high-temperature electrolyte formulations, but its performance relative to industry-standard additives remains unquantified in the open literature.

Data availability Comparative performance Electrolyte additive evaluation

Validated Application Scenarios for 1,2-Ethanediol, Dibenzenesulfonate Based on Quantitative Evidence


High-Temperature Lithium-Ion Battery Electrolyte Formulation (0.05 wt% Loading)

Formulate high-temperature resistant lithium-ion battery electrolytes by incorporating 1,2-ethanediol, dibenzenesulfonate at precisely 0.05% of total electrolyte mass, in combination with 1 mol/L LiPF₆ in an organic solvent system of EC:DMC:EMC at a volume ratio of 6:3:1 [1]. This formulation is disclosed as Embodiment 1 in CN107946643A and is claimed to improve charge-discharge performance, reduce side reactions, decrease battery flatulence (gas evolution), and extend cycle life under elevated thermal conditions [1]. The 0.05 wt% concentration represents a validated optimization point; deviation from this loading or substitution with other benzenesulfonates (e.g., phenyl benzenesulfonate at 0.08 wt% or allyl benzenesulfonate at 0.1 wt%) would constitute a distinct formulation requiring independent validation [1].

Sulfur-Containing SEI-Forming Additive for Carbonate-Based Electrolytes

Deploy 1,2-ethanediol, dibenzenesulfonate as a sulfur-containing SEI-forming additive in carbonate-based electrolyte systems where alternative film-forming chemistry is desired relative to carbonate-only additives such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC) [1]. The compound contains approximately 18.7 wt% sulfur, enabling participation in sulfonate ester reduction pathways that generate sulfur-containing SEI components [1]. Studies of related sulfonyl compounds indicate that sulfur-based SEI formation can yield lower interfacial impedance relative to carbonate-derived films in certain cell configurations [2]. This scenario applies when carbonate-based additives exhibit SEI instability under high-temperature cycling conditions and a chemically orthogonal additive is required.

Synthesis Process Development Using Nano-Solid Base Catalysis

Implement the cesium-modified nano-scale Ti/Al composite solid base catalyst method for synthesizing 1,2-ethanediol, dibenzenesulfonate when process yield improvement and side reaction suppression are critical manufacturing objectives [1]. The method employs a glycol to benzenesulfonyl chloride mass ratio of 26:100 with 0.5 g of solid base catalyst, 1.1 mol pyridine, and 160 mL chloroform [1]. This heterogeneous catalysis approach offers an alternative to conventional homogeneous base-mediated methods that are characterized by relatively complicated process routes and unsatisfactory yields [1]. This scenario is relevant for process chemists and manufacturing teams seeking optimized synthetic routes with potential improvements in batch consistency and impurity control.

Internal Benchmarking Studies for High-Temperature Electrolyte Additive Selection

Conduct internal comparative evaluation of 1,2-ethanediol, dibenzenesulfonate against established electrolyte additives (VC, FEC, PS, DTD) for applications requiring high-temperature cycling stability [1]. Given the absence of publicly available direct quantitative performance comparisons in peer-reviewed literature, procurement for development programs should anticipate the need for in-house electrochemical characterization, including capacity retention measurement, coulombic efficiency tracking, EIS impedance analysis, and post-cycling SEI composition profiling via XPS [1]. The 0.05 wt% loading and solvent system parameters from CN107946643A [1] provide a starting point for formulation, but performance relative to industry benchmarks requires user-generated validation data.

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